![molecular formula C12H13F2NO4 B11767875 tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B11767875.png)
tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a difluorobenzo dioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluorobenzo dioxole derivative. One common method includes the use of lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF) solvent at low temperatures . The reaction proceeds through the formation of an intermediate, which is then treated with a difluorobenzo dioxole derivative to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzo dioxole carboxylic acids, while reduction can produce difluorobenzo dioxole alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate involves its interaction with specific molecular targets. The difluorobenzo dioxole ring can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butyl carbamate group can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-5-yl)carbamate: Similar structure but with a different position of the difluorobenzo dioxole ring.
tert-Butyl (2,2-dimethylbenzo[d][1,3]dioxol-4-yl)carbamate: Contains dimethyl groups instead of difluoro groups.
tert-Butyl (2,2-dichlorobenzo[d][1,3]dioxol-4-yl)carbamate: Contains dichloro groups instead of difluoro groups.
Uniqueness
tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate is unique due to the presence of difluoro groups, which can significantly influence its chemical reactivity and biological activity. The difluorobenzo dioxole ring provides a distinct electronic environment, making this compound a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C12H13F2NO4 |
|---|---|
Peso molecular |
273.23 g/mol |
Nombre IUPAC |
tert-butyl N-(2,2-difluoro-1,3-benzodioxol-4-yl)carbamate |
InChI |
InChI=1S/C12H13F2NO4/c1-11(2,3)19-10(16)15-7-5-4-6-8-9(7)18-12(13,14)17-8/h4-6H,1-3H3,(H,15,16) |
Clave InChI |
ARPZGBYHGSEOLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OC(O2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B11767805.png)
![N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine](/img/structure/B11767823.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
![5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11767841.png)
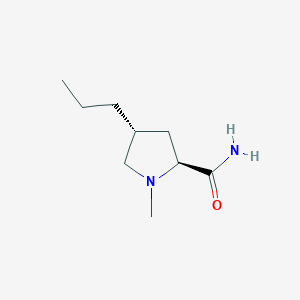
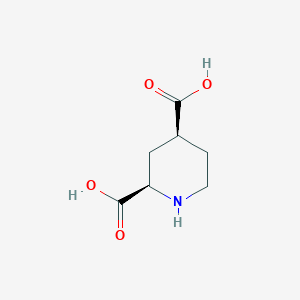
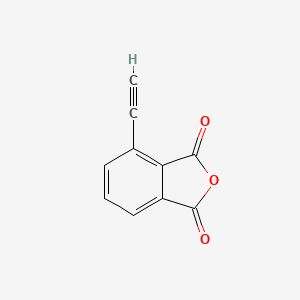
![1-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11767855.png)
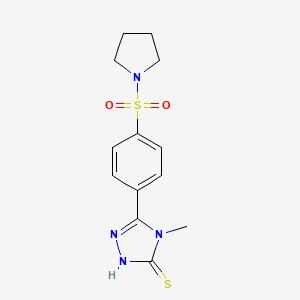
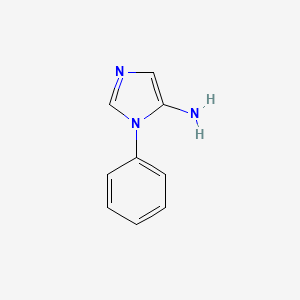
![(3R,4R)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepin-3-ol](/img/structure/B11767877.png)
